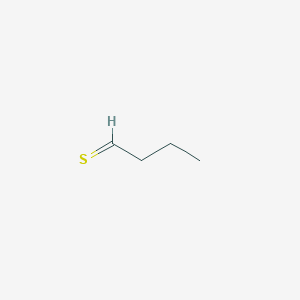
Butanthial
Cat. No. B8453708
M. Wt: 88.17 g/mol
InChI Key: QYYAEQQRMTZUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04515966
Procedure details


Into a 100 ml reaction flask equipped with spin bar, reflux condenser, heating mantle, hot plate apparatus (with magnetic stirring apparatus) is placed 5 ml cyclohexane, 0.2 grams paratoluenesulfonic acid and 5.3 grams (0.05 moles) of 3-mercapto-2-butanol. Over a period of 30 minutes, 5.2 grams (0.05 moles) of 3-methylthiopropionaldehyde are added to the reaction mass. The reaction mass is then heated to reflux and water of reaction is continuously removed during the refluxing of the reaction mass. The reaction takes place over a period of 7 hours. At the end of the 7 hours the reaction mass is transferred to a separatory funnel and the reaction mass is washed with one 50 ml portion of saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The product is then filtered and distilled on a Microvigreux column yielding the following fractions:

[Compound]
Name
paratoluenesulfonic acid
Quantity
0.2 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:6]CCC[CH2:2]1.[SH:7][CH:8]([CH3:12])[CH:9]([OH:11])[CH3:10].CCC[CH:16]=[S:17]>O>[CH3:12][CH:8]1[CH:9]([CH3:10])[O:11][CH:2]([CH2:1][CH2:6][S:17][CH3:16])[S:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
Step Two
[Compound]
|
Name
|
paratoluenesulfonic acid
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
SC(C(C)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCC=S
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 100 ml reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with spin bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is continuously removed during the
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing of the reaction mass
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 7 hours
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the 7 hours the reaction mass is transferred to a separatory funnel
|
|
Duration
|
7 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mass is washed with one 50 ml portion of saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is then filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled on a Microvigreux column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding the following fractions
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1SC(OC1C)CCSC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
